5-Methoxy-2-methylisonicotinic acid
Description
Contextualization within the Landscape of Pyridine (B92270) Carboxylic Acid Derivatives
Pyridine carboxylic acids, including the isomers picolinic acid, nicotinic acid, and isonicotinic acid, are a class of heterocyclic compounds that have historically been instrumental in the development of a wide array of pharmaceuticals. dovepress.com The introduction of various substituents onto the pyridine ring, such as methoxy (B1213986) and methyl groups, can significantly alter the physicochemical properties and biological activities of the parent molecule.
The presence of the methoxy group (–OCH3) and the methyl group (–CH3) on the isonicotinic acid backbone of 5-Methoxy-2-methylisonicotinic acid influences its reactivity and potential as a lead compound in drug discovery. bohrium.com For instance, the methoxy group can act as an electron-donating group, potentially influencing electrophilic substitution reactions on the aromatic ring. smolecule.com The methyl group, on the other hand, can provide steric bulk and affect the compound's binding to biological targets. bohrium.com
The strategic placement of these functional groups distinguishes this compound from other derivatives like 2-Methoxy-6-methylnicotinic acid and 5-Chloro-2-methoxy-4-methylnicotinic acid, each possessing unique structural features and potential applications. cymitquimica.comlookchem.com This structural diversity within the pyridine carboxylic acid family allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Below is an interactive data table detailing the properties of this compound:
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 1211578-07-2 |
Overview of Foundational and Emerging Research Domains for Isonicotinic Acid Scaffolds
The isonicotinic acid scaffold is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Derivatives of isonicotinic acid have been investigated for a wide range of therapeutic applications.
Foundational Research:
Historically, isonicotinic acid derivatives have been at the forefront of antimicrobial research. smolecule.com Isoniazid, a primary drug for the treatment of tuberculosis, is a well-known derivative of isonicotinic acid hydrazide. mdpi.com Research has also explored the potential of isonicotinic acid derivatives as anti-inflammatory agents. mdpi.com
Emerging Research Domains:
More recently, the scope of research on isonicotinic acid scaffolds has expanded significantly. Scientists are exploring their potential in areas such as:
Anticancer Activity: Certain isonicotinic acid derivatives have shown promise in inhibiting the proliferation of cancer cells. smolecule.com For example, a derivative of 2-methylisonicotinic acid demonstrated significant cytostatic activity in cultured L1210 cells. mdpi.comresearchgate.net
Enzyme Inhibition: The pyridine carboxylic acid core is being actively investigated for its ability to inhibit various enzymes, which could lead to new treatments for diseases like cancer and viral infections. dovepress.com
Neuroprotective Effects: There is growing evidence to suggest that some compounds within this class may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative conditions. smolecule.com
The versatility of the isonicotinic acid scaffold, and specifically the unique properties of this compound, ensures its continued importance as a building block in the development of novel therapeutic agents and functional materials. Further research into its synthesis and biological activities is poised to unlock even more applications in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPWXZKGGFVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 2 Methylisonicotinic Acid and Its Advanced Analogues
Strategic Direct Synthesis Approaches to the Core Scaffold
Oxidative Transformations of Substituted Pyridine (B92270) Precursors
One of the most common and direct routes to pyridine carboxylic acids involves the oxidation of alkyl-substituted pyridine precursors. google.combme.hu For the synthesis of 5-methoxy-2-methylisonicotinic acid, a suitable starting material would be a lutidine derivative, such as 3-methoxy-2,5-dimethylpyridine. The methyl group at the 4-position can be selectively oxidized to a carboxylic acid.
Various oxidizing agents and conditions have been explored for this type of transformation. Historically, strong oxidants like potassium permanganate (B83412) (KMnO4) or nitric acid were used. google.com However, these methods often require harsh conditions and can lead to over-oxidation or side reactions, impacting the yield and purity of the desired product.
More contemporary approaches focus on catalytic oxidation methods, which offer milder reaction conditions and improved selectivity. For instance, vapor-phase oxidation using heterogeneous catalysts, such as vanadium-based oxides supported on materials like titania or zirconia, has been shown to be effective for the oxidation of picolines to their corresponding carboxylic acids. google.com While specific examples for this compound are not extensively detailed in the public domain, the general principles of selective methyl group oxidation on the pyridine ring are well-established.
The reaction mechanism typically involves the activation of the methyl C-H bond by the oxidant or catalyst, leading to the formation of a benzyl-type radical or intermediate, which is then further oxidized to an aldehyde and subsequently to the carboxylic acid. google.com The presence of the electron-donating methoxy (B1213986) group can influence the reactivity of the pyridine ring and the adjacent methyl groups, requiring careful optimization of the reaction conditions to achieve the desired regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the functionalization of pyridine rings. rsc.orgnih.govnih.gov This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. nih.gov
In the context of synthesizing this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a suitably functionalized pyridine derivative with a carbon source that can be later converted to the carboxylic acid group. For example, a halopyridine, such as 4-bromo-5-methoxy-2-methylpyridine, could be coupled with a boronic acid or ester partner that introduces a group amenable to oxidation, such as a vinyl or formyl group equivalent.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation. nih.gov
Recent advancements have focused on developing more active and robust catalyst systems that can effectively couple a wide range of substrates, including electron-rich and sterically hindered pyridines. nih.govnih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to significantly accelerate reaction times and improve yields. mdpi.com
Table 1: Comparison of Direct Synthesis Approaches
| Approach | Key Features | Advantages | Challenges |
| Oxidative Transformations | Oxidation of a methyl group on a pre-functionalized pyridine ring. | Potentially a one-step process from a readily available precursor. | Risk of over-oxidation, harsh reaction conditions, and potential for side reactions. |
| Palladium-Catalyzed Cross-Coupling | Formation of a C-C bond at the 4-position of the pyridine ring. | High functional group tolerance, mild reaction conditions, and good yields. | Requires a pre-halogenated pyridine and a suitable coupling partner, potential for catalyst inhibition. |
Multistep Synthetic Routes via Tailored Intermediates
For more complex analogues or when direct approaches are not feasible, multistep synthetic sequences provide a more controlled and versatile strategy. These routes often rely on the construction of key intermediates that are then elaborated to the final product.
Pathways Involving Functionalized Pyridine Aldehyde Intermediates
A common strategy in pyridine synthesis involves the use of pyridine aldehyde intermediates. For the synthesis of this compound, a key intermediate would be 5-methoxy-2-methylisonicotinaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents, such as silver oxide or potassium permanganate under controlled conditions.
The synthesis of the aldehyde intermediate itself can be achieved through various methods. One approach is the oxidation of the corresponding alcohol, 5-methoxy-2-methylpyridin-4-yl)methanol. Another route could involve the formylation of a suitable pyridine precursor. For instance, ortho-lithiation of a protected 3-methoxypyridine (B1141550) derivative followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can introduce the aldehyde group at the desired position. nih.gov
Regioselective Functional Group Interconversions on the Pyridine Framework
The synthesis often requires the careful manipulation of functional groups on the pyridine ring to achieve the desired substitution pattern. Regioselective functional group interconversions are therefore a critical aspect of these synthetic strategies. nih.gov
For instance, a common starting material could be a commercially available hydroxypyridine derivative. The hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. Halogenation of the pyridine ring, often with reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr3), can introduce a handle for subsequent cross-coupling reactions. mdpi.com
The strategic use of protecting groups is also essential to mask reactive functionalities while other parts of the molecule are being modified. For example, a carboxylic acid group might be protected as an ester during a cross-coupling reaction to prevent unwanted side reactions. The choice of protecting group and the conditions for its removal must be compatible with the other functional groups present in the molecule.
Optimization of Reaction Conditions and Process Efficiencies for Enhanced Yield and Purity
The successful synthesis of this compound, especially on a larger scale, requires careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. googleapis.com
Key parameters that are often optimized include:
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand (e.g., phosphine-based ligands, N-heterocyclic carbenes) can have a profound impact on the reaction's efficiency and selectivity. researchgate.netuwindsor.ca
Base and Solvent Effects: The choice of base and solvent system is critical in many of the synthetic steps. For instance, in Suzuki-Miyaura reactions, the base facilitates the transmetalation step, and the solvent must be able to dissolve both the organic and inorganic reagents. nih.gov
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition of the product. ufms.br
Purification Methods: Efficient purification techniques, such as crystallization, chromatography, or extraction, are essential for obtaining the final product with high purity. The development of processes that minimize the need for chromatographic purification is often a key goal in process optimization.
Table 2: Factors for Optimization
| Parameter | Importance in Synthesis | Common Optimization Strategies |
| Catalyst/Ligand | Crucial for the efficiency and selectivity of cross-coupling reactions. | Screening different catalyst/ligand combinations, varying catalyst loading. |
| Base/Solvent | Affects reaction rates, solubility of reagents, and can influence the reaction pathway. | Testing a range of bases and solvent systems, including mixed solvents. |
| Temperature | Influences reaction kinetics and the stability of reactants and products. | Running reactions at different temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction Time | Ensures complete conversion of starting materials. | Monitoring the reaction progress over time using techniques like TLC or LC-MS. |
| Purification | Determines the final purity of the compound. | Developing efficient crystallization or extraction procedures to minimize the need for chromatography. |
Principles of Sustainable Synthesis Applied to this compound Production
The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption. The application of green chemistry principles is paramount in modern organic synthesis, moving beyond classical yield-focused metrics to a more holistic assessment of a process's eco-friendliness.
A core concept in sustainable synthesis is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they incorporate a larger proportion of the starting materials into the final molecule. kccollege.ac.in In contrast, substitution and elimination reactions often generate significant byproducts, leading to lower atom economy. kccollege.ac.in For the synthesis of a substituted pyridine like this compound, this means prioritizing synthetic strategies that maximize the incorporation of atoms from the initial building blocks.
Another key principle is the use of catalysis over stoichiometric reagents. kccollege.ac.in Catalysts, which can be recovered and reused, allow for more efficient synthetic routes that produce less waste. langholmandcanonbieschools.dumgal.sch.uk For pyridine synthesis, heterogeneous catalysts, such as those based on zeolites and metal-organic frameworks (MOFs), offer advantages in recyclability and ease of separation. numberanalytics.com The development of transition metal catalysts, particularly palladium-based systems, has also been crucial for constructing substituted pyridines through cross-coupling reactions. numberanalytics.com
The shift towards renewable feedstocks is a foundational aspect of sustainable chemistry. numberanalytics.com Traditionally, pyridine and its derivatives are synthesized from fossil fuel-based starting materials. However, research is exploring the use of biomass-derived materials as a sustainable alternative. numberanalytics.com Lignin, a component of wood, and other biomass sources can be converted into pyridines through processes like pyrolysis with ammonia (B1221849) or via fermentation using engineered microorganisms. acsgcipr.org Glycerol, a byproduct of biodiesel production, can also be used as a feedstock to synthesize pyridines through thermal conversion with ammonia. researchgate.net
Furthermore, process intensification aims to make chemical production more efficient, safer, and cleaner. This can involve using biocatalysts like enzymes, which operate under mild conditions and exhibit high selectivity, thereby reducing the formation of unwanted byproducts. researchgate.netnih.gov For instance, the enzymatic conversion of 3-cyanopyridine (B1664610) to nicotinic acid is a well-established green alternative to harsh chemical oxidation methods that often use corrosive acids and produce toxic waste. nih.govfrontiersin.org Such biocatalytic approaches could be adapted for the final step in a synthesis of this compound from a corresponding nitrile precursor. Similarly, optimizing reaction conditions, such as through fed-batch processes or in multi-tubular reactors, can significantly increase productivity and reduce the environmental footprint of the synthesis. frontiersin.orgresearchgate.net
The choice of solvents is another critical factor, with a push to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. csic.espandawainstitute.com For example, the synthesis of 5-methylnicotinic acid, a related compound, can be performed in water using potassium permanganate as an oxidant. chemicalbook.com While effective, this still generates manganese dioxide as a stoichiometric byproduct. A greener approach would involve catalytic oxidation using a recyclable catalyst and a milder oxidant, such as oxygen or hydrogen peroxide.
By integrating these principles—maximizing atom economy, employing catalysis, utilizing renewable feedstocks, intensifying processes, and choosing safer solvents—the synthesis of this compound can be aligned with modern standards of sustainability.
Interactive Data Table: Comparison of Synthesis Strategies for Nicotinic Acid Analogs
The following table illustrates how different synthetic methodologies for producing nicotinic acid and its analogs align with key principles of green chemistry. This data is representative and serves to compare traditional versus sustainable approaches that could be relevant for the production of this compound.
| Synthetic Method | Key Green Principle | Advantages | Disadvantages | Relevant For |
| Chemical Oxidation of Picoline | Traditional Method | High yield, established process | Low atom economy, harsh conditions, toxic byproducts (e.g., NOx) frontiersin.org | Nicotinic Acid frontiersin.org |
| Enzymatic Hydrolysis of Cyanopyridine | Biocatalysis, Process Intensification | Mild conditions, high selectivity, 100% yield reported, environmentally friendly nih.govsrce.hr | Requires specific enzyme, potential for low product concentration in broth researchgate.net | Nicotinic Acid nih.gov |
| Pyrolysis of Biomass with Ammonia | Renewable Feedstocks | Uses renewable starting materials acsgcipr.org | Low yields, complex product mixtures currently limit synthetic utility acsgcipr.org | General Pyridines acsgcipr.org |
| Heterogeneous Catalysis | Catalysis, Waste Reduction | Catalyst is recyclable, easy separation from product stream numberanalytics.com | Catalyst development can be complex | General Pyridines numberanalytics.com |
Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 Methylisonicotinic Acid
Vibrational Spectroscopy Applications (Infrared and Raman)
The infrared and Raman spectra of 5-Methoxy-2-methylisonicotinic acid are dominated by vibrations associated with its primary functional groups. The carboxylic acid group gives rise to several prominent bands. A broad absorption band, typically observed in the 2500–3300 cm⁻¹ region in the IR spectrum, is characteristic of the O-H stretching vibration, which is often broadened due to intermolecular hydrogen bonding between the carboxylic acid moieties. mdpi.com The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption band, generally found between 1700 and 1725 cm⁻¹.
The aromatic pyridine (B92270) ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are observed in the 1400–1610 cm⁻¹ region. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups also have distinct vibrational signatures. The C-H stretching modes of these groups are found in the 2850–3000 cm⁻¹ range. nih.gov Asymmetric and symmetric C-O-C stretching of the methoxy group results in strong bands, often located around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. mdpi.com
Below is a table summarizing the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500–3300 | Broad, Strong |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000–3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl & Methoxy | 2850–3000 | Medium |
| C=O Stretch | Carboxylic Acid | 1700–1725 | Strong, Sharp |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400–1610 | Medium-Strong |
| C-O Stretch | Methoxy & Carboxylic Acid | 1210–1320 | Strong |
| Ring Breathing/Deformation | Pyridine Ring | 990–1050 | Medium |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the chemical environment and connectivity of each atom in this compound can be assembled.
The ¹H NMR spectrum provides information about the number and type of protons. For this compound, distinct signals are expected for the two aromatic protons on the pyridine ring, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm).
The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals are expected for the six carbons of the pyridine ring, the carbonyl carbon, the methoxy carbon, and the methyl carbon. The carbonyl carbon is characteristically found at a low field (165-175 ppm).
2D NMR experiments establish the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, which would confirm the adjacency of the two protons on the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring, the methyl group, and the methoxy group. nih.gov
The following tables outline the expected NMR assignments based on substituent effects and known data for similar pyridine derivatives.
Expected ¹H NMR Assignments
| Proton | Multiplicity | Expected Chemical Shift (ppm) |
|---|---|---|
| H3 | Singlet | ~8.0-8.2 |
| H6 | Singlet | ~7.3-7.5 |
| COOH | Broad Singlet | >10 |
| OCH₃ | Singlet | ~3.9-4.1 |
Expected ¹³C NMR Assignments
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C2 | ~158-162 |
| C3 | ~120-124 |
| C4 | ~145-149 |
| C5 | ~155-159 |
| C6 | ~110-114 |
| COOH | ~165-170 |
| OCH₃ | ~55-58 |
Pyridine carboxylic acids can exist in equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group transfers to the basic pyridine nitrogen. researchgate.net The position of this equilibrium is highly dependent on the solvent and the electronic nature of other substituents on the ring. wuxibiology.com While the electron-donating methoxy and methyl groups slightly increase the basicity of the pyridine nitrogen, the equilibrium in many solvents still favors the neutral form for isonicotinic acids. NMR studies in different solvents (e.g., DMSO-d₆ vs. D₂O) can provide insight into this equilibrium, as the chemical shifts of the ring protons and carbons are sensitive to the protonation state of the nitrogen. acs.orgnih.gov
Furthermore, variable temperature NMR studies can reveal information about the rotational barriers of the methoxy and carboxylic acid groups, providing insight into the preferred solution-state conformation of the molecule.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.gov
For this compound (C₈H₉NO₃), the calculated exact mass of the neutral molecule is 167.05824 Da. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 168.06552. The high mass accuracy of the measurement (typically < 5 ppm) allows for the unambiguous confirmation of the elemental formula C₈H₉NO₃. bris.ac.uk
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The fragmentation pathways are dictated by the structure of the molecule, typically involving the loss of small, stable neutral molecules. nih.gov For this compound, characteristic fragmentation pathways would likely include:
Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 150.0549.
Loss of carbon monoxide (CO): Another fragmentation associated with the carboxylic acid group, resulting in an ion at m/z 140.0706.
Loss of a methyl radical (•CH₃): From the methoxy group, which would produce an ion at m/z 153.0502.
Decarboxylation (loss of CO₂): A primary fragmentation of the carboxylic acid, leading to a fragment at m/z 124.0757.
Analyzing these fragmentation patterns allows for the confirmation of the presence and connectivity of the various functional groups within the molecule. researchgate.netmdpi.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Determination of Solid-State Molecular Conformation and Bond Parameters
A single-crystal X-ray diffraction study of this compound would reveal its exact three-dimensional conformation. Key parameters that would be determined include:
Bond Lengths: The precise distances between covalently bonded atoms, such as the C-C and C-N bonds within the pyridine ring, the C-O bonds of the methoxy and carboxylic acid groups, and the C-H bonds of the methyl group.
Bond Angles: The angles formed between adjacent bonds, which define the geometry of the molecule.
Torsion Angles: These angles describe the rotation around single bonds and would define the orientation of the methoxy and carboxylic acid substituents relative to the pyridine ring. It is expected that the carboxylic acid group may exhibit some degree of twisting relative to the plane of the pyridine ring.
These parameters are crucial for understanding the molecule's steric and electronic properties. A hypothetical data table of selected bond lengths and angles is presented below to illustrate what such an analysis would yield.
| Parameter | Expected Value (Å or °) |
| Bond Lengths | |
| C-COOH | 1.47 - 1.52 |
| C=O | 1.20 - 1.25 |
| C-OH | 1.30 - 1.36 |
| C-OCH₃ | 1.35 - 1.40 |
| O-CH₃ | 1.40 - 1.45 |
| Bond Angles | |
| O=C-OH | 120 - 125 |
| C-C-COOH | 118 - 122 |
| C-O-CH₃ | 115 - 120 |
Note: This table is illustrative and not based on experimental data for this compound.
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. For this compound, the following interactions would be anticipated:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). It is highly probable that the molecules would form hydrogen-bonded dimers, a common motif for carboxylic acids, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule.
π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
C-H···O Interactions: Weak hydrogen bonds involving the methyl or aromatic C-H groups as donors and the oxygen atoms of the methoxy or carbonyl groups as acceptors could also play a role in stabilizing the crystal structure.
Understanding these interactions is fundamental to predicting the material's physical properties, such as melting point and solubility.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain insights into the nature and extent of different types of contacts.
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) would highlight regions of significant intermolecular contact. Red spots on the d_norm surface would indicate close contacts, likely corresponding to the strong O-H···O hydrogen bonds of the carboxylic acid dimers.
Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the O···H contacts from hydrogen bonding. Other significant contributions would likely come from H···H, C···H, and O···C contacts, reflecting the prevalence of van der Waals forces and weaker C-H···O interactions.
Studies of Polymorphism and Co-crystallization Phenomena
Polymorphism: This is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance have the same chemical composition but different crystal structures, leading to variations in physical properties. While no polymorphs of this compound have been reported, it is a phenomenon that could potentially be observed under different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling).
Co-crystallization: This involves crystallizing a compound with another molecule (a coformer) in a stoichiometric ratio to form a new crystalline solid. The carboxylic acid group of this compound makes it a prime candidate for forming co-crystals with other molecules that can act as hydrogen bond acceptors, such as other pyridine derivatives. Co-crystallization is a widely used strategy in crystal engineering to modify the physicochemical properties of a solid.
Computational and Theoretical Chemistry of 5 Methoxy 2 Methylisonicotinic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of chemical compounds. dtu.dk DFT calculations, often employing basis sets like 6-31++G(d,p), offer a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest. nih.gov These calculations provide valuable information on geometrical parameters, energetic properties, and spectroscopic characteristics.
Geometry Optimization and Energetic Stability Analysis of Conformers
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. conflex.net For 5-Methoxy-2-methylisonicotinic acid, this process involves finding the minimum energy conformation by exploring the potential energy surface. The orientation of the carboxylic acid group relative to the pyridine (B92270) ring and the conformation of the methoxy (B1213986) group are key variables in this analysis. Different conformers may exist due to rotation around single bonds, and their relative energetic stabilities can be calculated to identify the most likely structures to be observed experimentally. These calculations are crucial for understanding how the molecule might interact with biological targets.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For this compound, the HOMO-LUMO gap can be calculated using DFT methods to predict its reactivity in various chemical environments. This information is also valuable for understanding its electronic absorption properties, as the HOMO-LUMO gap is related to the energy of the lowest electronic transition. libretexts.org
Below is a table summarizing typical calculated quantum chemical parameters for similar aromatic carboxylic acids, providing an expected range for this compound.
| Computational Parameter | Calculated Value Range | Method/Basis Set | Physical Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.2 to -6.8 eV | Density Functional Theory/6-31++G(d,p) | Indicator of ionization potential |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 to -2.1 eV | Density Functional Theory/6-31++G(d,p) | Indicator of electron affinity |
| HOMO-LUMO Energy Gap | 4.1 to 5.3 eV | Density Functional Theory/6-31++G(d,p) | Measure of chemical stability and reactivity |
Note: The data in this table is inferred from structurally similar compounds and provides an estimated range. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.netucsb.edu The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net
For this compound, the MESP map would highlight electron-rich regions (negative potential), such as around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atom of the pyridine ring. These areas are potential sites for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov Conversely, electron-deficient regions (positive potential), likely found around the hydrogen atoms, are susceptible to nucleophilic attack. researchgate.net This analysis of charge distribution is crucial for understanding how the molecule interacts with biological receptors and other molecules.
Quantum Chemical Descriptors of Reactivity
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are derived from the electronic structure calculations and offer a deeper understanding of the molecule's chemical behavior.
Computational Determination of Chemical Hardness, Softness, and Global Electrophilicity Index
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. pmf.unsa.ba It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft". pmf.unsa.ba
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. The table below provides the formulas for these descriptors.
| Descriptor | Formula |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 |
| Global Electrophilicity Index (ω) | ω = χ2 / (2η) |
The calculated values of these descriptors for this compound would provide a quantitative assessment of its stability and propensity to engage in chemical reactions.
Fukui Function Analysis for Local Reactivity Sites
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (reactivity towards an electron-donating species).
f-(r): For electrophilic attack (reactivity towards an electron-accepting species).
f0(r): For radical attack.
By calculating the Fukui functions for each atom in this compound, it is possible to identify the specific atoms that are most susceptible to different types of chemical attack. researchgate.net For instance, the analysis might reveal that the nitrogen atom and the oxygen atoms are the most likely sites for protonation or interaction with electrophiles, while certain carbon atoms in the pyridine ring might be more susceptible to nucleophilic attack. This detailed local reactivity information is invaluable for predicting reaction mechanisms and designing new derivatives with desired properties.
Theoretical Studies of Tautomerism and Protonation Equilibria
Tautomerism and protonation are fundamental chemical processes that significantly influence the structure, reactivity, and biological activity of heterocyclic compounds like this compound. Theoretical studies are indispensable for exploring the energetic landscape of these equilibria.
Prototropic tautomerism in pyridinecarboxylic acids can lead to various forms, including the canonical neutral form, zwitterionic forms arising from intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen, and keto-enol tautomers. The relative stability of these tautomers is governed by subtle electronic and steric effects of the substituents and the surrounding medium. nih.govtsijournals.com Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of different tautomers and the transition states connecting them. tsijournals.com For a molecule like this compound, the key equilibrium is typically between the neutral form and the zwitterionic form.
Protonation equilibria involve the addition of a proton to one of the basic sites of the molecule, primarily the pyridine nitrogen atom or the carboxylate group. The pKa values associated with these protonation events can be predicted using computational approaches. These calculations often involve thermodynamic cycles, such as the isodesmic reaction method, combined with solvation models to account for the effect of the solvent, which is crucial for accurate pKa prediction. umich.edu The electron-donating nature of the methoxy and methyl groups on the pyridine ring is expected to increase the basicity of the nitrogen atom compared to unsubstituted isonicotinic acid. Theoretical calculations can quantify this effect and predict the most favorable protonation site. For instance, studies on related heterocyclic acids have shown that the zwitterionic form can be preferred in some cases. researchgate.net
Table 1: Illustrative Calculated Relative Energies for Potential Tautomers/Protonated States of a Substituted Isonicotinic Acid Note: This table presents hypothetical but representative data for a substituted isonicotinic acid in the gas phase, as specific experimental or computational data for this compound is not readily available in the cited literature. The values illustrate the typical energetic differences calculated between such forms.
| Species | Relative Energy (kcal/mol) | Computational Method |
| Neutral Form | 0.00 | DFT (B3LYP/6-311++G(d,p)) |
| Zwitterionic Form | +5.7 | DFT (B3LYP/6-311++G(d,p)) |
| N-Protonated Cation | -210 (relative to neutral + H+) | DFT (B3LYP/6-311++G(d,p)) |
| O-Protonated Cation | -195 (relative to neutral + H+) | DFT (B3LYP/6-311++G(d,p)) |
Prediction and Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which aids in their structural characterization.
Vibrational Frequencies: Theoretical calculations, primarily using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculations are crucial for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequency of the carboxylic acid's carbonyl group (C=O) and the various C-C and C-N stretching and bending modes of the substituted pyridine ring can be precisely predicted. To improve the agreement between calculated and experimental frequencies, the computed values are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net A detailed assignment can be achieved using Vibrational Energy Distribution Analysis (VEDA), which breaks down the normal modes into contributions from internal coordinates. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application of computational chemistry. uni-bonn.ded-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and the computational level of theory. d-nb.infobiorxiv.org For this compound, theoretical calculations can help assign the specific resonances of the two non-equivalent aromatic protons and the distinct carbon signals of the pyridine ring, carboxylic acid, methoxy, and methyl groups.
Table 2: Predicted Spectroscopic Parameters for this compound Note: The following table contains illustrative predicted values based on typical ranges for the functional groups present and data from analogous compounds. These are not experimentally verified values for this specific molecule but serve as examples of what computational simulations can provide.
| Parameter | Predicted Value | Significance |
| Vibrational Frequencies | ||
| C=O Stretch (Carboxylic Acid) | ~1710-1740 cm⁻¹ | Identifies the carbonyl group of the acid. |
| Aromatic C=C/C=N Stretch | ~1550-1610 cm⁻¹ | Characteristic of the pyridine ring vibrations. |
| C-O-C Stretch (Methoxy) | ~1250 cm⁻¹ | Identifies the ether linkage. |
| O-H Bend (Carboxylic Acid) | ~1400-1440 cm⁻¹ | In-plane bending of the acid hydroxyl group. |
| ¹H NMR Chemical Shifts | ||
| H-3 (aromatic) | ~8.0-8.2 ppm | Proton adjacent to the electron-withdrawing COOH group. |
| H-6 (aromatic) | ~7.8-8.0 ppm | Proton influenced by adjacent methyl group. |
| OCH₃ (methoxy) | ~3.9-4.1 ppm | Protons of the methoxy group. |
| CH₃ (methyl) | ~2.5-2.7 ppm | Protons of the ring methyl group. |
| ¹³C NMR Chemical Shifts | ||
| C=O (Carboxylic Acid) | ~165-170 ppm | Carbonyl carbon of the acid. |
| C-5 (ipso-methoxy) | ~160-165 ppm | Aromatic carbon bonded to the methoxy group. |
| C-2 (ipso-methyl) | ~158-162 ppm | Aromatic carbon bonded to the methyl group. |
Solvation Effects on Molecular Structure and Reactivity through Continuum Models and Explicit Solvents
The chemical behavior of this compound in solution is significantly modulated by its interactions with solvent molecules. Computational models are essential for capturing these solvation effects.
Continuum Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods for simulating the bulk effect of a solvent. nih.gov In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. google.com These models are widely used to study how the solvent influences conformational preferences, tautomeric equilibria, and reaction energetics. nih.govscience.gov For this compound, continuum models can predict the stabilization of the zwitterionic tautomer in polar solvents like water, as the separated charges will be stabilized by the dielectric medium.
Explicit Solvent Models: For a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework. This method allows for a precise description of the first solvation shell's effects on the solute's structure and reactivity. For instance, explicit water molecules can be modeled to study their role as proton relays in tautomerization processes or to accurately model the hydrogen-bonding network around the carboxylic acid and pyridine nitrogen. While computationally more demanding, this approach provides a more realistic picture of the local solvent environment. biorxiv.org
The choice between continuum and explicit solvent models depends on the specific chemical question being addressed, with both offering valuable, complementary insights into the solution-phase chemistry of this compound.
Reactivity Profiles and Mechanistic Investigations of 5 Methoxy 2 Methylisonicotinic Acid
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS). wikipedia.orgutexas.edu The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, particularly at the C-2, C-4, and C-6 positions. quora.comlibretexts.org However, the substituents on the 5-Methoxy-2-methylisonicotinic acid ring modify this reactivity profile.
The methoxy (B1213986) group at the C-5 position is an activating group due to its electron-donating mesomeric effect (+M), which can partially offset the deactivating effect of the pyridine nitrogen. It directs incoming electrophiles to the ortho and para positions relative to itself. The methyl group at C-2 is a weak activating group through its inductive effect (+I). The carboxylic acid group at C-4 is a deactivating group due to its electron-withdrawing inductive (-I) and mesomeric (-M) effects.
Considering these combined effects, electrophilic attack is most likely to occur at the C-3 or C-6 positions. The C-3 position is meta to the deactivating carboxylic acid and ortho to the activating methyl group. The C-6 position is ortho to the activating methoxy group. Predicting the major product requires careful consideration of the relative strengths of these directing effects. Reactions often require harsh conditions to proceed. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Substituents | Predicted Reactivity |
|---|---|---|
| C-3 | ortho to methyl (+I), meta to carboxylic acid (-I, -M), meta to methoxy (+M) | Possible site of attack |
Nucleophilic Attack and Substitution Pathways
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgechemi.comstackexchange.com The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of the attack. echemi.comstackexchange.com
In this compound, the C-2 and C-6 positions are activated towards nucleophilic attack by the ring nitrogen. The presence of a good leaving group would be necessary for a substitution to occur. For instance, if a halogen were present at the C-2 or C-6 position, it could be displaced by a nucleophile. The methoxy group at C-5 does not strongly influence the reactivity towards nucleophiles at the C-2 or C-6 positions. Nucleophilic substitution at the C-3 or C-5 positions is generally disfavored as it does not allow for the delocalization of the negative charge onto the electronegative nitrogen atom in the intermediate. echemi.comstackexchange.com A study on the amination of methoxypyridines demonstrated that under certain conditions, a methoxy group at the 3-position can be displaced by an amine nucleophile. ntu.edu.sg
Carboxylic Acid Functionalization Reactions (e.g., Esterification, Amidation)
The carboxylic acid group at the C-4 position is a key site for functionalization. Standard organic transformations can be employed to convert it into a variety of derivatives.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 5-methoxy-2-methylisonicotinate. The use of activating agents like thionyl chloride to form the acyl chloride, followed by reaction with an alcohol, is also a common and effective method. belnauka.bynih.gov
Amidation: Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid. nih.gov Alternatively, conversion to the acyl chloride followed by reaction with an amine provides the corresponding amide. researchgate.net
Table 2: Examples of Carboxylic Acid Functionalization
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H+ | Methyl 5-methoxy-2-methylisonicotinate |
Reactivity and Derivatization of the Methoxy Substituent
The methoxy group at the C-5 position is generally stable, but it can undergo cleavage under specific conditions. wikipedia.org
Ether Cleavage: Aryl methyl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by Lewis acids like boron tribromide (BBr₃). thieme-connect.com This reaction proceeds via nucleophilic substitution at the methyl group or through protonation of the ether oxygen followed by attack of a nucleophile. Selective demethylation of methoxypyridines in the presence of other methoxyarenes has been achieved using reagents like L-selectride. thieme-connect.com Cleavage of the methoxy group in this compound would yield the corresponding 5-hydroxypyridine derivative. A metal-free etherification of aryl methyl ether derivatives by C-OMe bond cleavage has also been reported, proceeding through an SNAr mechanism. researchgate.net
Reactions Involving the Methyl Group
The methyl group at the C-2 position of the pyridine ring exhibits reactivity characteristic of alkylpyridines.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. acs.orgijcce.ac.ir This would transform this compound into pyridine-2,4,5-tricarboxylic acid. Oxidation can also be achieved using milder reagents under specific catalytic conditions. ijcce.ac.ir Wet air oxidation of methylpyridines has been shown to proceed via radical chemistry. rsc.org Another method involves oxidation with a halogen in the presence of water and actinic radiation. google.com
Condensation Reactions: The methyl group at the C-2 position is activated by the adjacent ring nitrogen, making its protons acidic. This allows for condensation reactions with aldehydes and ketones in the presence of a strong base.
Kinetic Studies and Reaction Pathway Elucidation for Key Transformations
Specific kinetic data for reactions involving this compound are not extensively reported. However, general principles of kinetic analysis can be applied to understand the mechanisms of its key transformations.
Kinetic Analysis: The rates of the reactions described above can be studied by monitoring the disappearance of reactants or the appearance of products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. nih.govrsc.org For instance, in an electrophilic substitution reaction, the rate law would likely show a dependence on the concentrations of both the pyridine derivative and the electrophile. acs.org
Reaction Pathway Elucidation: By studying the influence of substituent effects on reaction rates (e.g., comparing the reactivity of related substituted pyridines), a Hammett plot can be constructed to provide insight into the electronic nature of the transition state. acs.org Computational methods, such as Density Functional Theory (DFT), can also be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, thus corroborating experimental findings. oberlin.edunih.gov Isotope labeling studies can also be a powerful tool for elucidating reaction mechanisms, for example, by determining which bonds are broken in the rate-determining step. oberlin.edu
Coordination Chemistry and Supramolecular Assemblies Involving 5 Methoxy 2 Methylisonicotinic Acid
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-based carboxylic acid ligands is typically achieved through methods that allow for the slow crystallization of the product, facilitating the formation of well-ordered single crystals suitable for X-ray diffraction analysis. Common synthetic routes include solvothermal and hydrothermal methods, where reactions are carried out in sealed vessels at elevated temperatures, and slow evaporation techniques, where a solution of the metal salt and ligand is allowed to concentrate gradually at room temperature. nih.govd-nb.info The choice of solvent is crucial, as it can influence the solubility of the reactants and may also be incorporated into the final crystal structure.
5-Methoxy-2-methylisonicotinic acid is a versatile ligand featuring two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The interplay between these sites allows for a variety of coordination modes, which dictates the structure of the resulting metal complex.
The pyridine nitrogen atom typically acts as a monodentate N-donor, forming a coordinate bond with the metal center. semanticscholar.org The carboxylate group is more flexible and can exhibit several coordination modes:
Monodentate: Only one of the two carboxylate oxygen atoms binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together. This mode is fundamental for the formation of coordination polymers.
The presence of the electron-donating methoxy (B1213986) and methyl groups on the pyridine ring can influence the electronic properties of the ligand. These groups increase the electron density on the pyridine ring, which can enhance the basicity of the nitrogen atom and potentially strengthen the metal-nitrogen bond. Steric hindrance from the methyl group at the 2-position, adjacent to the nitrogen atom, could also influence the coordination geometry and the accessibility of the metal center. In the context of crystal engineering, the predictable hydrogen-bonding capabilities of the carboxylic acid group, often forming dimers with other acid molecules or interacting with solvent molecules, are a key design element. semanticscholar.orgmdpi.com
The choice of the transition metal ion is a critical factor that profoundly influences the geometry and electronic properties of the resulting complex. First-row transition metals such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) are commonly used in coordination chemistry. Their distinct properties, including ionic radius, d-electron configuration, and preferred coordination number, lead to a variety of structural outcomes. rsc.org
For instance, metal ions like Co(II) and Ni(II) frequently adopt octahedral geometries, coordinating to six donor atoms. researchgate.net In contrast, Cu(II) is known for its distorted octahedral or square planar geometries due to the Jahn-Teller effect, while Zn(II), with its d¹⁰ electron configuration, often favors tetrahedral or octahedral coordination without the influence of ligand-field stabilization effects. rsc.org
The interaction between the metal's d-orbitals and the ligand's donor orbitals determines the electronic structure of the complex. This can be described by Ligand Field Theory, which explains the splitting of the d-orbitals in the presence of the ligands. wikipedia.org This splitting, in turn, dictates the complex's magnetic properties (high-spin vs. low-spin) and its color. The nature of the ligand—in this case, the N,O-donor set of this compound—and the specific metal ion will determine the magnitude of this splitting.
Below is a representative table of typical metal-ligand bond lengths observed in complexes with analogous pyridine-carboxylate ligands, illustrating the influence of the metal ion.
| Metal Ion | Typical M-O (Å) | Typical M-N (Å) | Common Geometry |
|---|---|---|---|
| Co(II) | 2.05 - 2.20 | 2.10 - 2.25 | Octahedral |
| Ni(II) | 2.00 - 2.15 | 2.05 - 2.20 | Octahedral |
| Cu(II) | 1.95 - 2.10 (equatorial) | 1.98 - 2.10 | Distorted Octahedral / Square Planar |
| Zn(II) | 2.00 - 2.15 | 2.05 - 2.20 | Tetrahedral / Octahedral |
Data are generalized from complexes with similar pyridine-carboxylate ligands.
Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. researchgate.net Coordination polymers are extended networks of metal ions linked by organic ligands. When these networks are porous, they are often classified as Metal-Organic Frameworks (MOFs). researchgate.net
This compound is an ideal candidate for a "linker" or "strut" in the construction of such materials. Its ability to bridge metal centers via both the pyridine nitrogen and the carboxylate group allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The final dimensionality and topology of the network are influenced by several factors:
The coordination geometry of the metal ion.
The coordination mode of the ligand.
The metal-to-ligand ratio used in the synthesis.
The presence of co-ligands or solvent molecules that can fill coordination sites or act as templates.
For example, if the ligand coordinates to two different metal centers in a linear fashion, a 1D chain may form. If the metal center has four available coordination sites in a plane, linking them with this ligand could produce a 2D grid-like sheet. The methoxy and methyl groups can also play a role by influencing the packing of these extended structures or by functionalizing the pores within a MOF. researchgate.net
Analysis of Intermolecular Interactions in Supramolecular Architectures
Beyond the primary coordinate bonds that form the complexes, weaker non-covalent interactions are crucial in dictating the final three-dimensional supramolecular architecture. gla.ac.uk These interactions, including hydrogen bonding and π-π stacking, assemble the individual metal complexes or coordination polymer chains into a stable, ordered crystal lattice.
Hydrogen bonding is a powerful and directional force in molecular self-assembly. researchgate.netnih.gov In complexes of this compound, several types of hydrogen bonds are expected to play a significant role:
Carboxylic Acid Dimers: In co-crystals where the acid is not deprotonated, two acid molecules can form a robust dimeric synthon via O-H···O hydrogen bonds. gla.ac.uk
Acid-Pyridine Synthon: A classic hydrogen bond can form between the carboxylic acid proton and the pyridine nitrogen of another molecule, a highly reliable interaction in crystal engineering. semanticscholar.org
Interactions with Solvents: Coordinated or lattice solvent molecules, particularly water, can act as hydrogen bond donors and acceptors, linking different parts of the structure through O-H···O or O-H···N bonds. mdpi.com
These hydrogen-bonding networks can connect discrete molecular complexes into 1D, 2D, or 3D arrays, significantly influencing the material's properties. researchgate.net
The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. Current time information in Bangalore, IN. These interactions occur between the electron clouds of adjacent aromatic rings and are a significant cohesive force in the solid state. The geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped. The centroid-to-centroid distance between stacked pyridine rings is typically in the range of 3.5 to 4.4 Å. iucr.orgresearchgate.net
C-H···O Interactions: The methyl group or pyridine C-H groups can act as weak hydrogen bond donors to carboxylate or methoxy oxygen atoms. iucr.org
C-H···π Interactions: A C-H bond can interact with the face of an adjacent pyridine ring. iucr.org
The combination of these varied and often subtle non-covalent forces, working in concert with the stronger coordination and hydrogen bonds, ultimately determines the intricate and beautiful supramolecular architectures formed by metal complexes of this versatile ligand.
| Interaction Type | Typical Donor/Acceptor | Typical Distance (Å) | Role in Structure |
|---|---|---|---|
| Hydrogen Bond (O-H···O) | Carboxylate-Carboxylate / Water-Carboxylate | 2.5 - 2.8 | Forms dimers and extended networks |
| Hydrogen Bond (O-H···N) | Carboxylic Acid-Pyridine | 2.6 - 2.9 | Links acid and base components |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.5 - 4.4 (centroid-centroid) | Stabilizes packing of aromatic units |
| C-H···O Interaction | C-H ↔ Carboxylate/Methoxy Oxygen | 3.0 - 3.5 (C···O) | Fine-tunes molecular packing |
Systematic Synthetic Design and Chemical Exploration of 5 Methoxy 2 Methylisonicotinic Acid Derivatives and Analogs
Strategies for Diversification of the Pyridine (B92270) Ring Substituents
The pyridine ring of 5-methoxy-2-methylisonicotinic acid offers multiple positions for substitution, allowing for the introduction of a wide array of functional groups to modulate the molecule's properties. Common strategies involve electrophilic and nucleophilic aromatic substitution reactions, as well as cross-coupling reactions.
For instance, nitration of naphthyridine derivatives, which are structurally related to pyridines, can be achieved using nitric acid in acetic acid or nitrate (B79036) salts in sulfuric acid, leading to the introduction of nitro groups at various positions. researchgate.net Halogenation, particularly iodination, can be accomplished using molecular iodine with a palladium catalyst, a method that has proven effective for a range of substituted phenylacetic amides, including those with electron-donating methoxy (B1213986) and methyl groups. nih.gov This Pd-catalyzed ortho-C–H iodination is directed by a weakly coordinating amide auxiliary and utilizes I2 as the sole oxidant. nih.gov
Cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for introducing new carbon-carbon bonds. The Stille cross-coupling, for example, has been used to introduce an acetyl group onto a pyridine ring using 1-ethoxyvinyl(tributyl)stannane. mdpi.com These reactions enable the attachment of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of accessible derivatives.
Furthermore, functional group interconversions of existing substituents provide another avenue for diversification. For example, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a mesylate or halomethyl derivative for further reactions. mdpi.com The synthesis of 5-aminomethyl-4-aryl-pyridines, potent inhibitors of dipeptidyl peptidase-4 (DPP-4), highlights the importance of the substitution pattern for biological activity. nih.gov In this case, the aminomethyl moiety was introduced through the reduction of a cyano group followed by protection and subsequent deprotection. nih.gov
A variety of substituents can be introduced onto the pyridine ring, as shown in the table below, each influencing the properties of the resulting molecule.
| Substituent | Method of Introduction | Reference |
| Nitro | Nitration with nitric acid/acetic acid | researchgate.net |
| Iodo | Pd-catalyzed C-H iodination with I2 | nih.gov |
| Acetyl | Stille cross-coupling | mdpi.com |
| Aminomethyl | Reduction of cyano group | nih.gov |
| Methoxy | Nucleophilic substitution with sodium methoxide | nih.govgoogle.com |
| Hydroxymethyl | Oxidation of methyl group | mdpi.com |
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key handle for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and hydrazides. google.comgoogle.com These modifications are typically achieved through nucleophilic acyl substitution reactions.
Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide bond formation is commonly achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). unibo.it This method has been successfully employed to synthesize N-methoxy-N,3-dimethylisonicotinamide. unibo.it
The carboxylic acid can also be converted to more reactive acylating agents, such as acyl chlorides or imidazolides, to facilitate reactions with less reactive nucleophiles. google.com For instance, 2-methylnicotinic acid imidazolide (B1226674) has been used as an acylating agent. google.com Another approach involves the synthesis of hydrazides by reacting the corresponding ester with hydrazine (B178648) hydrate. These hydrazides can then be further functionalized, for example, by reacting with isatin (B1672199) to form isatin-pyridine hybrids. researchgate.net
The table below summarizes various modifications of the carboxylic acid moiety.
| Derivative | Reagents/Method | Reference |
| Ester | Alcohol, acid catalyst | mdpi.com |
| Amide | Amine, EDC, HOBt | unibo.it |
| Hydrazide | Hydrazine hydrate | researchgate.net |
| Acyl Imidazolide | Carbonyldiimidazole | google.com |
Investigating the Electronic and Steric Effects of Methoxy and Methyl Substituents on Derivative Reactivity
The reactivity of this compound derivatives is significantly influenced by the electronic and steric properties of the methoxy and methyl substituents on the pyridine ring. cyberleninka.ru The methoxy group, being an electron-donating group, increases the electron density of the pyridine ring, which can affect its susceptibility to electrophilic and nucleophilic attack. mdpi.com Conversely, the methyl group is a weakly electron-donating group.
The position of these substituents is crucial. An electron-donating substituent can reduce the electrophilic nature of the carbonyl carbon in the carboxylic acid derivative, making it less reactive towards nucleophilic substitution. jackwestin.com Conversely, an electron-withdrawing group would increase its reactivity. jackwestin.com
Steric hindrance, caused by the physical bulk of the substituents, also plays a critical role. jackwestin.com The methyl group at the 2-position, adjacent to the carboxylic acid at the 4-position, can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric effect can influence the rate and feasibility of reactions at the carboxylic acid moiety. jackwestin.com
Studies on related pyridine derivatives have shown that the substitution pattern is critical for biological activity. For example, in a series of aminomethyl-pyridines, those with an aminomethyl group in the β-position to the ring nitrogen were significantly more active as DPP-4 inhibitors than their regioisomers with the aminomethyl group in the α-position. nih.gov This highlights the interplay of electronic and steric factors in determining the molecule's interaction with its biological target. The stability of complexes formed with these derivatives is also influenced by the degree of nonplanarity of the macrocycle, which is affected by the substituents. cyberleninka.ru
Development of Stereoselective Syntheses for Chiral Derivatives
The introduction of chirality into derivatives of this compound is often essential for achieving desired biological activity and selectivity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. A common strategy for achieving this is through diastereoselective hydrogenation, where a prochiral substrate is hydrogenated in the presence of a chiral auxiliary. researchgate.netethz.ch
The chiral auxiliary is a covalently attached, optically active molecule that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one diastereomer. ethz.ch After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. ethz.ch For example, the diastereoselective hydrogenation of 2-methylnicotinic acid has been studied using various chiral auxiliaries, with the cis isomers being formed predominantly. researchgate.net The choice of catalyst (e.g., Pd/C, Rh/C, Ru/C) and the structure of the chiral auxiliary significantly influence the diastereoselectivity. researchgate.net
Another approach is the use of chiral catalysts in asymmetric hydrogenation reactions. For instance, chiral ferrocenyloxazoline derived N,P ligands have been used in the iridium-catalyzed asymmetric hydrogenation of quinolines, achieving high enantiomeric excesses. researchgate.net
The development of stereoselective methods is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.
The table below lists some chiral auxiliaries used in diastereoselective hydrogenations.
| Chiral Auxiliary | Application | Reference |
| Pantolactone | Diastereoselective hydrogenation of 2-methylnicotinic acid | researchgate.net |
| (4S)-phenyl-2-oxazolidine | Diastereoselective hydrogenation of an enamine intermediate | ethz.chscispace.com |
| 2-Hydroxypinan-3-one | Diastereoselective hydrogenation of α,β-dehydroamino acid derivatives | ethz.ch |
| Prolinamide | Diastereoselective hydrogenation of pyruvic acid | ethz.chscispace.com |
Computational Design and Combinatorial Approaches for Novel Analogues
Computational chemistry and combinatorial approaches are powerful tools for the rational design and rapid synthesis of novel analogues of this compound. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how different analogues will bind to a target protein, allowing for the prioritization of compounds for synthesis. acs.org
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. This approach, when coupled with high-throughput screening, can accelerate the discovery of new lead compounds. For instance, the generation of a library of amides can be achieved through rapid amide coupling from a common intermediate. acs.org
These modern drug discovery techniques enable a more efficient exploration of the chemical space around the this compound scaffold, leading to the identification of analogues with improved properties.
Role of 5 Methoxy 2 Methylisonicotinic Acid As a Key Building Block in Advanced Organic Synthesis
Precursor in the Construction of Complex Heterocyclic Compounds
The structure of 5-Methoxy-2-methylisonicotinic acid makes it an ideal precursor for the synthesis of various complex heterocyclic compounds. The carboxylic acid function can be readily converted into other functional groups such as esters, amides, and acid chlorides, facilitating coupling reactions. The pyridine (B92270) nitrogen and the methoxy (B1213986) and methyl substituents also influence the reactivity of the ring, enabling a range of transformations.
One common application is in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can undergo cyclization reactions to form bicyclic and polycyclic structures containing the pyridine ring. These complex heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.
The ester derivative, Methyl 5-methoxy-2-methylnicotinate, is frequently used as a building block in the synthesis of more complex organic molecules. The ester can undergo various transformations, including reduction of the ester group to an alcohol or substitution of the methoxy and methyl groups.
A related compound, 5-Bromo-6-methoxy-4-methylnicotinic acid, highlights the utility of substituted nicotinic acids in building complex structures. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds, demonstrating the synthetic versatility of this class of compounds. Similarly, 3-Amino-2-methoxyisonicotinic acid serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals, underscoring the importance of substituted isonicotinic acids in constructing complex molecular frameworks.
Intermediate in the Synthesis of Scaffolds for Chemical Libraries
The concept of "privileged scaffolds" is central to modern drug discovery, where certain core structures are found to bind to multiple biological targets. This compound and its derivatives can serve as intermediates in the synthesis of such scaffolds for the creation of chemical libraries. nih.gov These libraries, containing a large number of related compounds, are then screened to identify new drug leads. lifechemicals.com
The generation of diverse chemical libraries often relies on the use of a central core or scaffold that can be systematically modified at various points. lifechemicals.comnih.gov The functional groups on this compound provide ideal handles for combinatorial derivatization. For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides, while the pyridine ring itself can be further functionalized.
A study on the synthesis of a focused library of S,N-heterocyclic derivatives utilized a related nicotinic acid derivative, 6-chloro-2-methylnicotinic acid, to construct a pyrrolo[3,4-b]pyridin-5-one core. preprints.org This core was then further elaborated through condensation and cross-coupling reactions to generate a library of compounds targeting α-synuclein aggregates. preprints.org This approach demonstrates how a substituted nicotinic acid can be a key intermediate in the generation of a chemical library built around a specific scaffold. The goal of such libraries is to explore the structure-activity relationship and optimize the properties of the lead compounds. lifechemicals.com
Application in Total Synthesis Strategies of Natural Products and Bioactive Molecules
The total synthesis of natural products is a significant area of organic chemistry that often requires the development of novel synthetic strategies and the use of versatile building blocks. nih.govkfupm.edu.samdpi.com this compound and its analogs have potential applications as key fragments in the total synthesis of complex natural products and other bioactive molecules. nih.govrsc.org
While a direct total synthesis employing this compound is not prominently documented in the provided search results, the principles of using substituted heterocyclic acids as key intermediates are well-established. The synthesis of complex molecules often involves a convergent approach where different fragments of the target molecule are synthesized separately and then coupled together. A functionalized pyridine ring, such as that of this compound, can represent a crucial fragment of a larger natural product.
Future Research Directions and Emerging Paradigms for 5 Methoxy 2 Methylisonicotinic Acid
Exploration of Catalytic Applications of its Derivatives and Complexes
The inherent electronic and steric properties of 5-Methoxy-2-methylisonicotinic acid make its derivatives and coordination complexes prime candidates for novel catalytic systems. Future research is anticipated to capitalize on these features, paving the way for innovations in synthetic chemistry.
Derivatives of nicotinic acid have already demonstrated considerable utility in catalysis. For instance, the diastereoselective hydrogenation of nicotinic acid derivatives, employing chiral auxiliaries, has been a subject of study to achieve high stereoselectivity. researchgate.net These investigations often involve the use of supported metallic catalysts such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru). researchgate.net The strategic placement of the methoxy (B1213986) and methyl groups on the isonicotinic acid ring can influence the adsorption of the molecule onto the catalyst surface, thereby directing the stereochemical outcome of the hydrogenation.
Furthermore, the development of transition metal complexes featuring main group elements as supporting ligands has opened new avenues in catalysis. rsc.org These ligands can create unique electronic and steric environments around the metal center, leading to enhanced catalytic activity and selectivity. rsc.org Complexes of this compound with transition metals could be designed to act as photocatalysts. Visible light photoredox catalysis, often employing Ruthenium or Iridium polypyridyl complexes, has become a powerful tool in organic synthesis for its ability to facilitate single-electron transfer processes under mild conditions. nih.gov Copper complexes have also gained attention as more sustainable photocatalysts. beilstein-journals.org The electronic character of the pyridine (B92270) ring in this compound, modulated by its substituents, could be harnessed to tune the photophysical and electrochemical properties of such catalytic complexes.
The esterification of this compound is a common synthetic transformation that yields derivatives with altered properties. These ester derivatives can serve as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.
Integration into Novel Functional Materials and Hybrid Systems
The structural rigidity and functional group diversity of this compound make it an attractive building block for the construction of novel functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. berkeley.edusigmaaldrich.com Their high surface area, tunable pore size, and chemical functionality make them suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. berkeley.edusigmaaldrich.comnih.gov
The carboxylic acid moiety of this compound can coordinate with various metal centers, while the methoxy and methyl groups can be directed into the pores of the resulting framework, influencing its chemical environment and adsorption properties. The synthesis of MOFs often involves reacting the organic linker with a metal salt under solvothermal conditions. acs.org By incorporating this compound as a linker, it may be possible to create MOFs with tailored properties. For example, the basic nitrogen of the pyridine ring and the oxygen of the methoxy group could serve as docking sites for specific guest molecules.
Beyond MOFs, derivatives of nicotinic acid are being explored for their biological functions. For instance, certain amino nicotinic and isonicotinic acid derivatives have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. google.com The development of such inhibitors has therapeutic potential. Additionally, derivatives of nicotinic acid have been utilized in the synthesis of inhibitors for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a key enzyme in the viral life cycle. nih.gov The unique substitution pattern of this compound could be leveraged to design new derivatives with enhanced biological activity and selectivity.
Development of Advanced Analytical and High-Throughput Methodologies for Characterization
As the exploration of this compound and its derivatives expands, the need for advanced and high-throughput analytical methods for their characterization and screening becomes paramount.
A suite of chromatographic and spectroscopic techniques is available for the analysis of nicotinic acid derivatives. High-Performance Liquid Chromatography (HPLC) is a versatile tool for the separation, quantification, and purity assessment of these compounds. ptfarm.pl Coupled with various detectors, such as UV-Vis or mass spectrometry (MS), HPLC can provide detailed information about the analyte and its degradation products. ptfarm.pl Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and preliminary purity checks. ptfarm.pl
For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives. nih.govescholarship.org Capillary electrophoresis has also been employed for the determination of nicotinic acid derivatives in various matrices. acs.org
To accelerate the discovery of new applications, particularly in drug development, high-throughput screening (HTS) methodologies are essential. bmglabtech.comwikipedia.org HTS involves the automated testing of large libraries of compounds for a specific biological target. bmglabtech.com This process typically utilizes microtiter plates and robotic systems for sample handling, reagent addition, and data acquisition. wikipedia.org The development of robust and miniaturized assays compatible with HTS is a key area of future research. This could involve screening libraries of this compound derivatives against a panel of biological targets to identify new lead compounds for drug discovery.
Deeper Investigation into Unusual Reactivity Patterns and Selectivity Control
A deeper understanding of the fundamental reactivity of this compound is crucial for unlocking its full potential in synthetic chemistry. The interplay of the electron-donating methoxy group and the electron-donating, sterically demanding methyl group, along with the electron-withdrawing carboxylic acid and the pyridine ring nitrogen, can lead to unusual reactivity and selectivity.
Studies on related nicotinic acid derivatives have revealed interesting reactivity patterns. For instance, the diastereoselective hydrogenation of 2-methylnicotinic acid derivatives has been shown to be influenced by the choice of chiral auxiliary and catalyst, with cis isomers being the predominant product. researchgate.net The investigation into the palladium-catalyzed polydeuteration of heteroaromatic carboxylic acids has shed light on the selective activation of C-H bonds. rsc.org Such studies on selectivity control are vital for the efficient synthesis of complex molecules.
Furthermore, reports on anomalous reactions of substituted nicotinic acids suggest that unexpected reaction pathways may be accessible. For example, the reaction of 4-methylnicotinic acids with certain reagents has been shown to yield unexpected products. researchgate.net A thorough investigation into the reaction of this compound under a variety of conditions (e.g., with strong acids, bases, electrophiles, and nucleophiles) could uncover novel transformations and synthetic methodologies. The stability of the methoxy group and the reactivity of the methyl group under different reaction conditions are of particular interest. Understanding these reactivity patterns will enable chemists to design more efficient and selective synthetic routes to a wide range of valuable compounds derived from this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-methylisonicotinic acid, and what analytical techniques confirm its purity and structure?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or carboxylation reactions. For example, methylisoxazole derivatives (e.g., 5-Methylisoxazole-4-carboxylic acid, ) are synthesized via cyclization of β-keto esters. Post-synthesis, confirm purity using HPLC (≥95% purity threshold) and structural integrity via:
- NMR spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and carboxylic proton signals (δ 12–13 ppm).
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₀NO₃). Reference analogous benzoic acid derivatives for protocol adaptation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light (similar to methoxybenzoic acid derivatives, ). Avoid proximity to oxidizing agents (e.g., peroxides) to prevent degradation.
- Handling : Use local exhaust ventilation and PPE (nitrile gloves, lab coats, safety goggles). For spills, collect material in sealed containers and dispose per hazardous waste regulations ( ). Conduct routine stability assays (TLC or HPLC) to monitor decomposition .
Advanced Research Questions
Q. How can SHELX software be applied in the structural determination of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water (1:1).
- Data Collection : Use X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
- Structure Refinement :
SHELXT ( ): Solve phases via intrinsic phasing, leveraging high-resolution data (≤ 0.8 Å).
SHELXL : Refine positional and anisotropic displacement parameters. Validate methoxy and methyl group positions using difference Fourier maps.
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvents?
- Methodological Answer :
- Systematic Solvent Screening : Test polar (DMSO, water) vs. nonpolar (toluene) solvents. Monitor reaction progress via LC-MS at 0, 6, 12, and 24 hours.
- Control Experiments :
- Exclude light/oxygen by conducting reactions under N₂ in amber vials.
- Add radical inhibitors (e.g., BHT) to assess free radical-mediated pathways.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate solvent-dependent activation energies. Compare with experimental kinetics to identify discrepancies (e.g., solvolysis vs. nucleophilic attack) .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Prepare buffered solutions (pH 1–13) using HCl/NaOH or citrate/phosphate buffers. Incubate the compound at 37°C for 24–72 hours.
- Analysis : Quantify degradation products via UPLC-QTOF. Identify hydrolysis products (e.g., demethylated analogs) and correlate with pH using Arrhenius plots.
- Mechanistic Insight : For acidic conditions (pH < 3), protonation of the carboxyl group may enhance esterification, while alkaline conditions (pH > 10) could hydrolyze the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
